N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused bicyclic core with a sulfur-linked acetamide side chain. Key structural features include:
- 2-methoxyethyl substituent at position 3 of the pyrimidoindole core: Modulates electronic properties and steric bulk.
- Thioacetamide bridge: Critical for hydrogen bonding and sulfur-mediated interactions.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-32-13-12-29-24(31)23-22(17-6-4-5-7-18(17)27-23)28-25(29)35-15-21(30)26-11-10-16-8-9-19(33-2)20(14-16)34-3/h4-9,14,27H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGGCJNSHSOTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its biological activity has been a subject of investigation due to its structural features that suggest interactions with various biological targets.
Chemical Structure and Properties
The compound can be characterized by its chemical formula . It features a dimethoxyphenethyl group and a pyrimidoindole moiety connected via a thioacetamide linkage. The presence of methoxy groups is significant as they often enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds that share structural motifs with this compound. For instance, compounds with similar indole and pyrimidine structures have demonstrated potent cytotoxicity against various cancer cell lines.
- Cell Line Studies :
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a target implicated in cancer progression and neurodegenerative diseases. For example, an analog demonstrated an IC50 value of 1.6 μM against GSK-3β .
Antimicrobial Activity
Preliminary evaluations suggest that certain derivatives exhibit antimicrobial properties against various bacterial and fungal strains. These activities are often attributed to the thioether or thioamide functionalities present in the structure, which can interact with microbial enzymes.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine-based compounds revealed that those containing the dimethoxyphenethyl moiety consistently showed enhanced cytotoxic effects across multiple cancer cell lines. The findings indicated that modifications to the side chains could further optimize activity.
Case Study 2: Enzyme Inhibition
Research focusing on GSK-3β inhibitors highlighted that compounds similar to this compound could potentially serve as therapeutic agents for conditions like Alzheimer's disease due to their ability to modulate this critical enzyme's activity.
Data Summary
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | GSK-3β | 1.6 | Inhibitor |
| Compound B | Cancer Cell Line (ALL) | 0.3 | Cytotoxic |
| Compound C | Various Bacteria/Fungi | Moderate | Antimicrobial |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Substituent Position 3 : The target compound’s 2-methoxyethyl group at position 3 contrasts with phenyl (48, 22) or 4-ethoxyphenyl (14) in analogs. Methoxyethyl may enhance solubility compared to hydrophobic aryl groups .
- Acetamide Side Chain : The 3,4-dimethoxyphenethyl group in the target compound likely improves membrane permeability over simpler alkyl chains (e.g., ethyl in 22) .
- Biological Selectivity : Cyclohexyl (48) and phenyl (22) substituents correlate with TLR4 activity, while the target’s methoxy groups may shift selectivity toward other targets (e.g., kinases) .
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs like N-(3,4-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-pyrrolo[3,4-c]pyridin-7-yl)acetamide exhibit high melting points (>300°C) due to rigid cores and hydrogen bonding . The target compound likely shares this trend.
- NMR Profiles : Substituents influence chemical shifts. For example:
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step routes, starting with constructing the pyrimido[5,4-b]indole core via condensation of indole derivatives with substituted pyrimidinones. Key steps include:
- Thioacetamide linkage formation : Reacting a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., NaOH in DMF) .
- Functional group introduction : Methoxyethyl and dimethoxyphenethyl groups are added using nucleophilic substitution or coupling reactions under inert atmospheres (argon/nitrogen) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity.
Optimization : Microwave-assisted synthesis reduces reaction time, while monitoring via TLC ensures intermediate stability .
Basic: Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methoxyethyl peaks at δ 3.2–3.6 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the pyrimidoindole core and thioacetamide linkage .
Advanced: How can researchers optimize the formation of the thioacetamide linkage to avoid side reactions?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
- Catalysts : Use of catalytic iodine or Cu(I) salts accelerates sulfur nucleophile reactivity .
- Temperature control : Maintaining 0–5°C during thiol deprotonation minimizes oxidation of the thiol group to disulfides .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with ethyl or fluorophenyl groups) and compare bioactivity .
- Enzymatic assays : Test inhibition of kinases or apoptosis-related proteins (e.g., caspase-3) to correlate substituent effects with activity .
- Computational docking : Map binding interactions of the pyrimidoindole core with target proteins (e.g., ATP-binding pockets) .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers; use co-solvents like PEG-400 for in vitro studies .
- Stability : Degrades at pH < 5 due to hydrolysis of the acetamide bond; store lyophilized at -20°C under nitrogen .
Advanced: How can the mechanism of thioacetamide-mediated biological activity be elucidated?
- Reactive oxygen species (ROS) assays : Measure ROS generation in cancer cells to assess pro-apoptotic effects .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity with target enzymes (e.g., topoisomerase II) .
- Metabolite profiling : Identify sulfur-containing metabolites via LC-MS to track metabolic pathways .
Basic: What methods ensure purity and reproducibility in batch synthesis?
- TLC monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress .
- HPLC purification : C18 columns with acetonitrile/water gradients (5–95%) resolve closely related impurities .
- Elemental analysis : Confirm >95% purity by matching calculated vs. observed C/H/N/S ratios .
Advanced: How can contradictory data on reaction conditions (e.g., solvent/base choices) be resolved?
- Design of experiments (DoE) : Systematically vary solvents (DMF vs. THF) and bases (NaOH vs. KCO) to identify optimal combinations .
- Kinetic studies : Compare reaction rates under different conditions using in situ IR spectroscopy .
Advanced: What computational tools predict interactions between this compound and biological targets?
- Molecular dynamics (MD) simulations : Simulate binding to kinase domains (e.g., EGFR) using AMBER or GROMACS .
- QSAR models : Train algorithms on bioactivity data from analogs to predict IC values .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
